

Technical Guide: 1-(Methylamino)acetone Hydrochloride[1]

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Compound of Interest

Compound Name:	1-(Methylamino)acetone hydrochloride
CAS No.:	20041-74-1
Cat. No.:	B3114216

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Executive Summary

1-(Methylamino)acetone hydrochloride (also known as

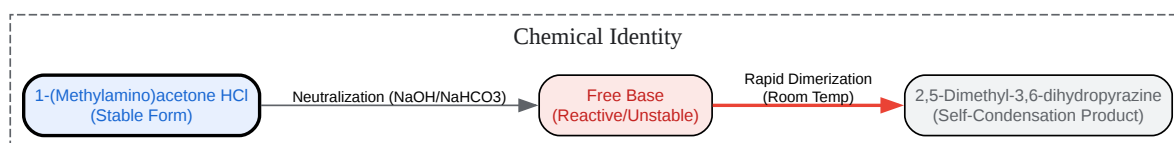
-methylaminoacetone hydrochloride) is a bifunctional chemical building block containing both a reactive ketone and a secondary amine.[1] It is primarily utilized in the synthesis of nitrogen-containing heterocycles (e.g., imidazoles, oxazoles) and as a precursor for pharmaceutical agents.[1] Due to the inherent instability of the free base (which is prone to self-condensation), this compound is almost exclusively isolated, stored, and handled as its hydrochloride salt.[1]

Chemical Identity & Structural Analysis[1][2]

Property	Detail
IUPAC Name	1-(Methylamino)propan-2-one hydrochloride
Common Names	-Methylaminoacetone HCl; Methylaminoacetone hydrochloride
CAS Number	20041-74-1 (Hydrochloride salt)97564-73-3 (Free base)
Molecular Formula	
Molecular Weight	123.58 g/mol
SMILES	CNCC(=O)C.Cl
Structure	A secondary amine attached to an -carbon of a ketone.[1][2][3]

Structural Visualization

The following diagram illustrates the chemical connectivity and the equilibrium favoring the salt form for stability.



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Figure 1: Stability relationship between the hydrochloride salt and the reactive free base.[1]

Physical & Thermodynamic Properties[1]

The physical properties of **1-(methylamino)acetone hydrochloride** are dominated by its ionic nature and hygroscopicity.[1]

Property	Value / Description	Context / Notes
Physical State	Crystalline Solid	Typically appears as white to off-white leaflets or powder.[1]
Melting Point	~75–85 °C (Typical range for class)	Precise MP is rarely reported in commercial catalogs due to hygroscopicity; often prepared in situ.[1] Analogous aminoacetone HCl melts at ~75°C.
Solubility (Water)	Very High	Freely soluble due to ionic character.[1]
Solubility (Organics)	Soluble in Ethanol, Methanol Insoluble in Ether, Hexane	Typical behavior for amine hydrochloride salts.[1]
Hygroscopicity	High	Must be stored in desiccated conditions.[1] Absorbs atmospheric moisture rapidly. [1]
Stability	Stable as HCl salt	Decomposes if neutralized without immediate trapping (see Fig 1).

Spectroscopic Characterization

Accurate identification relies on NMR and IR spectroscopy.[1] The following data is derived from the structural analog aminoacetone hydrochloride and standard shift increments.

Nuclear Magnetic Resonance (NMR)

Solvent:

or

[1]

- NMR Prediction:
 - 2.20 ppm (s, 3H): Methyl ketone protons ([1](#))
 - 2.75 ppm (s, 3H): N-Methyl protons ([1](#))
 - 4.15 ppm (s, 2H): Methylene protons ([1](#)) Note: This peak may be broadened or coupled depending on pH and exchange rate. [1](#)
 - 9.0+ ppm (br, 2H): Ammonium protons ([1](#)), visible in DMSO, exchanges in [1](#)

Infrared Spectroscopy (IR)[1](#)

- Carbonyl Stretch ([1](#)): Strong band at 1715–1725 cm [1](#)
- Amine Salt Stretch ([1](#)): Broad series of bands between 2800–3200 cm [1](#)

Synthesis & Handling Protocols

Synthesis Pathway

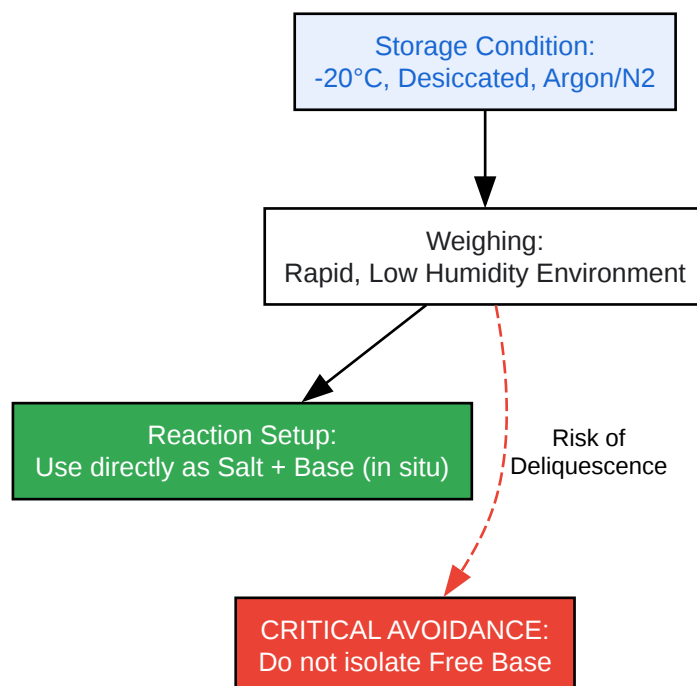
The standard industrial and laboratory preparation involves the amination of

-haloacetones.[1](#)

- Reagents: Chloroacetone (CAS 78-95-5) + Methylamine (excess).[1]
- Conditions: Low temperature (0–5°C) to prevent bis-alkylation.
- Workup: Acidification with HCl gas or concentrated HCl in ethanol to precipitate the salt.[1]

Handling & Storage Workflow

The compound's instability as a free base dictates a strict handling protocol.[1]



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Figure 2: Recommended handling workflow to maintain chemical integrity.

Applications in Drug Development[1]

1-(Methylamino)acetone is a versatile "C3N" building block.[1]

- Heterocycle Synthesis: Reacts with thiocyanates or cyanamides to form 2-mercapto-4-methylimidazoles or 2-amino-4-methylimidazoles.[1]
- Pharmaceutical Intermediates: Used in the synthesis of isoquinoline derivatives and as a non-aromatic analog of cathinone precursors (strictly for structure-activity relationship)

studies).[1]

- Oxazole Formation: Cyclization with acid chlorides yields 2,4-disubstituted oxazoles.[1]

Safety & Hazards (GHS)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
- Precautionary Measures: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

- National Center for Biotechnology Information (PubChem).1-(Methylamino)propan-2-one hydrochloride (Compound).[1] PubChem CID 12270070.[1] [\[Link\]](#)[1]
- PrepChem.Preparation of Chloroacetone (Precursor). [\[Link\]](#)

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